[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of indole derivatives with carbamic acid tert-butyl ester. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole unit . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds to form the corresponding imine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of indole derivatives on cellular processes and to develop new therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with protein kinases, influencing cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-alkylamines: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness: What sets [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester apart from other indole derivatives is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)17-10-6-7-12-11-18-14-9-5-4-8-13(12)14/h4-5,8-9,11,18H,6-7,10H2,1-3H3,(H,17,19) |
InChI Key |
FHMNZEJOGNXXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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